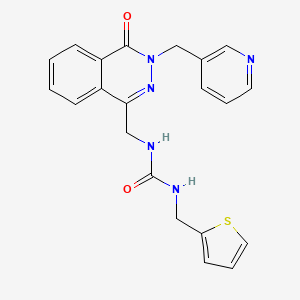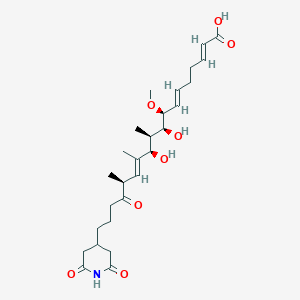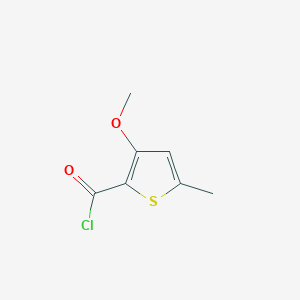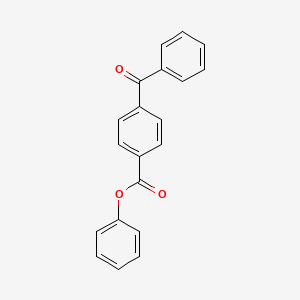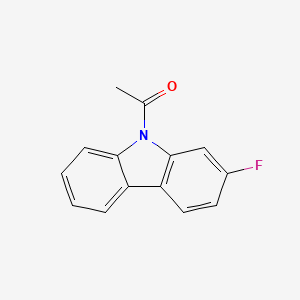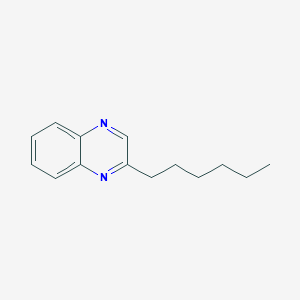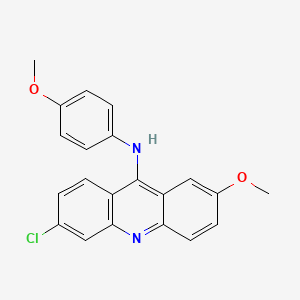
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
The synthesis of 6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-methoxyaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 6-chloro-2-methoxyaniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the acridine core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted acridine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a fluorescent probe for imaging applications.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved include the DNA double helix and topoisomerase enzymes.
Comparación Con Compuestos Similares
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine can be compared with other similar compounds, such as:
Quinacrine: An acridine derivative used as an antimalarial and antiparasitic agent.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: An acridine derivative used as an antiseptic and disinfectant.
The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxy and chloro substituents, which may contribute to its distinct biological activities and applications.
Propiedades
Fórmula molecular |
C21H17ClN2O2 |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
6-chloro-2-methoxy-N-(4-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-15-6-4-14(5-7-15)23-21-17-9-3-13(22)11-20(17)24-19-10-8-16(26-2)12-18(19)21/h3-12H,1-2H3,(H,23,24) |
Clave InChI |
BHBVGCPGLSBKEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)](/img/structure/B14137825.png)
![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
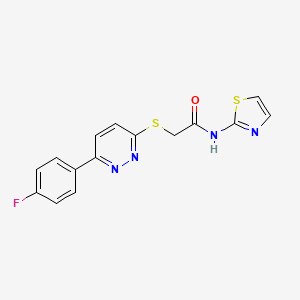
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
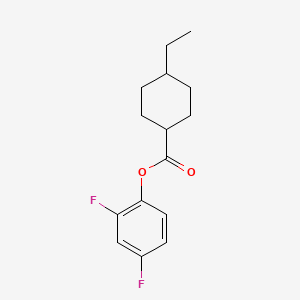
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
